N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758883
InChI: InChI=1S/C21H23N3O3/c1-24-17-9-5-3-7-15(17)13-18(24)21(26)23-12-11-22-20(25)14-16-8-4-6-10-19(16)27-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14758883

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C21H23N3O3/c1-24-17-9-5-3-7-15(17)13-18(24)21(26)23-12-11-22-20(25)14-16-8-4-6-10-19(16)27-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key QDFZMYQYDZUEBF-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-{[(2-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (molecular formula: C21H23N3O3\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{3}, molecular weight: 365.4 g/mol) features three critical structural domains:

  • 1-Methylindole-2-carboxamide core: The indole ring system, substituted at the 1-position with a methyl group and at the 2-position with a carboxamide, provides a planar aromatic system capable of π-π stacking interactions.

  • Ethylenediamine linker: A two-carbon chain connects the indole carboxamide to an acetylated amine, introducing conformational flexibility.

  • 2-Methoxyphenylacetyl group: The terminal methoxy-substituted phenyl ring enhances lipophilicity and may participate in hydrogen bonding via its ether oxygen.

The compound’s stereoelectronic profile is further defined by its canonical SMILES:
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3OC.

Physicochemical Characteristics

Key properties influencing bioavailability and synthetic handling include:

PropertyValue/Description
LogP (predicted)~3.1 (moderate lipophilicity)
Hydrogen bond donors2 (amide NH groups)
Hydrogen bond acceptors4 (carbonyl O, methoxy O, amide O)
Polar surface area78.9 Ų
Solubility17 μg/mL in aqueous buffer

These parameters suggest moderate membrane permeability but limited aqueous solubility, a common challenge for indole derivatives .

Synthesis and Purification Strategies

Multi-Step Synthetic Pathway

The synthesis typically involves sequential functionalization of the indole scaffold (Figure 1):

Step 1: Indole Core Formation
1-Methylindole-2-carboxylic acid is activated using thionyl chloride (SOCl2\text{SOCl}_2) or carbodiimide reagents, followed by coupling with ethylenediamine to yield the primary carboxamide intermediate.

Step 2: Methoxyphenylacetyl Incorporation
The free amine on the ethylenediamine linker reacts with 2-methoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the secondary amide.

Step 3: Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradient) or reverse-phase HPLC, achieving >95% purity.

Critical Reaction Parameters

  • Temperature Control: Amide couplings performed at 0–5°C minimize side reactions.

  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation steps.

  • Yield Optimization: Typical isolated yields range from 35–45% across three steps, reflecting challenges in steric hindrance at the indole C2 position .

Biological Activity and Mechanism of Action

Hypothetical Target Engagement

While direct studies on this compound are absent, structural analogs provide mechanistic insights:

Cannabinoid Receptor Modulation
Indole-2-carboxamides like ORG27569 (5-chloro-3-ethyl-N-(4-piperidin-1-ylphenethyl)-1H-indole-2-carboxamide\text{5-chloro-3-ethyl-N-(4-piperidin-1-ylphenethyl)-1H-indole-2-carboxamide}) act as allosteric modulators of CB1 receptors, enhancing agonist binding affinity while inhibiting functional responses . Key structural determinants include:

  • C3 substituents: A 3-ethyl group in ORG27569 improves binding cooperativity (α=16.5\alpha = 16.5) compared to shorter chains .

  • Electron-withdrawing groups: Chlorine at C5 increases potency (KB=207.4nMK_B = 207.4 \, \text{nM}) .

Though the target compound lacks a C5 electron-withdrawing group, its methoxyphenyl moiety may compensate through hydrophobic interactions with CB1’s allosteric pocket .

Anti-Inflammatory Potential
Indole derivatives exhibit COX-2 inhibition via π-cation interactions with Arg120. Molecular docking simulations suggest the methoxyphenyl group in this compound could similarly engage COX-2’s hydrophobic channel .

Comparative Pharmacological Profile

CompoundTargetActivityPotency (pEC50)
Target compoundCB1 (predicted)Allosteric modulationN/A
ORG27569 CB1α=16.5\alpha = 16.5KB=207.4nMK_B = 207.4 \, \text{nM}
1-Methylindole-2-carboxamideAlphavirusesAntiviral5.8 (pEC50)

The absence of a C5 substituent in the target compound likely reduces CB1 affinity compared to ORG27569 but may improve selectivity for other targets .

Structure-Activity Relationship (SAR) Considerations

Impact of N-Methylation

Methylation of the indole nitrogen (1-position) and amide nitrogen was explored in analog 73 (1-methyl, N-methylamide), which retained CB1 activity (pEC50=5.8\text{pEC}_{50} = 5.8) while improving solubility (17 μg/mL vs. 5 μg/mL for non-methylated analogs) . This suggests the target compound’s 1-methyl group balances potency and physicochemical properties.

Role of the Methoxyphenyl Group

Replacing the 2-methoxyphenyl with a 4-chlorophenyl in analog 12g decreased CB1 binding cooperativity (α=5.1\alpha = 5.1), underscoring the importance of methoxy positioning for optimal target engagement .

Future Research Directions

Priority Investigations

  • Target Deconvolution: High-throughput screening against GPCR panels to identify primary targets.

  • Metabolic Stability: Cytochrome P450 profiling (e.g., CYP3A4, CYP2D6) to assess pharmacokinetic liabilities.

  • In Vivo Efficacy: Murine models of inflammation or neuropathic pain to evaluate therapeutic potential.

Derivative Development

  • C5 Substitution: Introducing chloro or nitro groups to enhance CB1 affinity .

  • Linker Optimization: Replacing ethylenediamine with rigid spacers (e.g., piperazine) to reduce conformational entropy.

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